molecular formula C9H16N2 B1338024 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile CAS No. 825-28-5

2-(2,6-Dimethylpiperidin-1-yl)acetonitrile

Cat. No.: B1338024
CAS No.: 825-28-5
M. Wt: 152.24 g/mol
InChI Key: NLOSAIIVENGARV-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylpiperidin-1-yl)acetonitrile is an organic compound with the molecular formula C9H16N2 and a molecular weight of 152.24 g/mol. It is widely used in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile typically involves the reaction of 2,6-dimethylpiperidine with bromoacetonitrile . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylpiperidin-1-yl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different derivatives.

    Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-(2,6-Dimethylpiperidin-1-yl)acetonitrile is widely used in scientific research across various fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of biological processes and interactions.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile include:

  • 2-(2,6-Dimethylpiperidin-1-yl)acetic acid
  • 2-(2,6-Dimethylpiperidin-1-yl)ethanol

Uniqueness

What sets this compound apart from these similar compounds is its unique nitrile group, which imparts distinct chemical properties and reactivity .

Properties

IUPAC Name

2-(2,6-dimethylpiperidin-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c1-8-4-3-5-9(2)11(8)7-6-10/h8-9H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOSAIIVENGARV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20509348
Record name (2,6-Dimethylpiperidin-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

825-28-5
Record name (2,6-Dimethylpiperidin-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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